4-Methyl-2-morpholinoquinoline
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Overview
Description
4-Methyl-2-morpholinoquinoline is an organic compound with the molecular formula C14H16N2O. It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-2-morpholinoquinoline is the enzyme glucosamine-6-phosphate synthase . This enzyme plays a crucial role in the biochemical pathways of various organisms, including fungi such as Aspergillus fumigatus .
Mode of Action
This compound interacts with the active site of the enzyme glucosamine-6-phosphate synthase
Biochemical Pathways
The interaction of this compound with glucosamine-6-phosphate synthase affects the biochemical pathways involving this enzyme
Result of Action
Some studies suggest that it has significant antifungal activity against aspergillus fumigatus and potential anticancer activity against the HepG2 cell line .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-morpholinoquinoline has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have potential anticancer activity against the HepG2 cell line
Cellular Effects
The cellular effects of this compound are primarily observed in its potential anticancer activity. It has been shown to exhibit varying responses against HepG2 cells, with certain compounds demonstrating high activity . The compound influences cell function by potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound undergoes an electrochemical reaction with quinoline N-oxides, generating products of 4-aminoquinoline N-oxides . This reaction is facilitated by a catalyst, and the product deoxygenates with the formation of aminoquinolines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, the compound has been used in the preparation of caged antisense reagents, which have been shown to modulate gene function in-vivo with spatial and temporal precision .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages . For instance, repeated treatment with a low dose of reserpine led to a pharmacological model of depression .
Metabolic Pathways
Drug metabolic reactions generally fall into two classes: phase I and phase II metabolic reactions
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
Studies on similar compounds have shown that proteins encoded by the biosynthetic gene cluster can be compartmentalized in various subcellular locations
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-morpholinoquinoline can be synthesized through various methods. One common synthetic route involves the reaction of morpholine with 2-chlorolepidine. The reaction is typically carried out in the presence of a palladium catalyst (C48H56ClN3Pd) and potassium tert-butylate in tetrahydrofuran (THF) at 70°C for 24 hours under an inert atmosphere using the Schlenk technique .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-morpholinoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
4-Methyl-2-morpholinoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: It is being investigated for its anticancer properties, especially against HepG2 cell lines.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
4-Methyl-2-morpholinoquinoline can be compared with other quinoline derivatives such as:
2-Morpholinoquinoline: Similar in structure but lacks the methyl group at the 4-position.
4-Anilinoquinoline: Contains an aniline group instead of a morpholine group.
2,4-Diphenylquinoline: Features phenyl groups at the 2 and 4 positions instead of a morpholine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(4-methylquinolin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)15-13-5-3-2-4-12(11)13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPAHVWKDJNTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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